dicalcium;magnesium;trioxido(trioxidosilyloxy)silane

説明

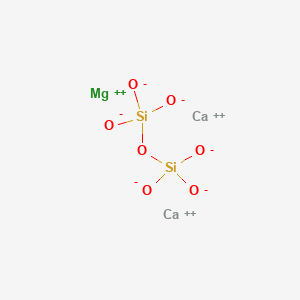

Dicalcium; magnesium; trioxido(trioxidosilyloxy)silane is a complex inorganic-organic hybrid compound containing calcium (Ca²⁺), magnesium (Mg²⁺), and a siloxane backbone with trioxido(trioxidosilyloxy) functional groups. Its structure likely integrates silicate chains or networks coordinated with calcium and magnesium ions, combining the stability of siloxanes (Si–O–Si bonds) with the reactivity of alkaline earth metals.

特性

CAS番号 |

13573-15-4 |

|---|---|

分子式 |

Ca2MgO7Si2 |

分子量 |

272.63 g/mol |

IUPAC名 |

dicalcium;magnesium;trioxido(trioxidosilyloxy)silane |

InChI |

InChI=1S/2Ca.Mg.O7Si2/c;;;1-8(2,3)7-9(4,5)6/q3*+2;-6 |

InChIキー |

LMFJSZLUHBLNTC-UHFFFAOYSA-N |

正規SMILES |

[O-][Si]([O-])([O-])O[Si]([O-])([O-])[O-].[Mg+2].[Ca+2].[Ca+2] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of dicalcium;magnesium;trioxido(trioxidosilyloxy)silane typically involves the sol-gel process. This method is favored for its ability to produce high-purity materials with controlled porosity and surface area. The sol-gel process involves the hydrolysis and polycondensation of metal alkoxides, followed by heat treatment to form the final product .

Industrial Production Methods: In industrial settings, the production of dicalcium;magnesium;trioxido(trioxidosilyloxy)silane often involves large-scale sol-gel processes. Techniques such as dip-coating, spin-coating, and spraying are commonly used to apply the sol-gel coatings onto substrates. These methods ensure uniform coverage and high-quality coatings .

化学反応の分析

Types of Reactions: Dicalcium;magnesium;trioxido(trioxidosilyloxy)silane undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. These reactions are essential for modifying the compound’s properties and tailoring it for specific applications .

Common Reagents and Conditions: Common reagents used in reactions with dicalcium;magnesium;trioxido(trioxidosilyloxy)silane include hydroxyl-terminated substrates, silicon, and glass. Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations .

Major Products Formed: The major products formed from reactions involving dicalcium;magnesium;trioxido(trioxidosilyloxy)silane depend on the specific reagents and conditions used. For example, reactions with hydroxyl-terminated substrates can result in the formation of self-assembled monolayers with tailored surface properties .

科学的研究の応用

Chemical Properties and Structure

Dicalcium magnesium trioxido(trioxidosilyloxy)silane is characterized by the presence of calcium and magnesium ions, which contribute to its reactivity and stability. The compound's silanol groups (Si-OH) allow for effective bonding with surfaces, making it a versatile agent in multiple applications.

Industrial Applications

-

Surface Treatment and Coatings

- Water Repellency : The compound is used to enhance the hydrophobic properties of surfaces such as glass, metals, and ceramics. By forming a siloxane network, it creates a durable barrier against moisture and environmental degradation.

- Adhesives and Sealants : Its strong bonding capabilities make it an ideal component in adhesives and sealants, improving their performance in construction and manufacturing.

-

Ceramics and Glass Manufacturing

- Additive in Ceramics : Dicalcium magnesium trioxido(trioxidosilyloxy)silane is employed as an additive in ceramic formulations to improve mechanical strength and thermal stability.

- Glass Production : It acts as a modifier in glass production, enhancing the durability and optical properties of glass products.

Scientific Research Applications

-

Biochemistry

- Biomineralization Studies : The compound plays a role in biomineralization processes, where it is studied for its effects on biological systems, particularly in the formation of bone-like structures.

- Drug Delivery Systems : Research is ongoing into its potential use in drug delivery systems due to its biocompatibility and ability to interact with biological membranes.

-

Catalysis

- Lewis Acid Catalysis : Dicalcium magnesium trioxido(trioxidosilyloxy)silane serves as a Lewis acid catalyst in organic synthesis, facilitating various chemical reactions that require acidic conditions.

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Surface Treatment | Water-repellent coatings | Enhanced durability against moisture |

| Adhesives | Sealants for construction | Improved bonding strength |

| Ceramics | Additive for mechanical strength | Increased thermal stability |

| Biochemistry | Biomineralization studies | Insights into biological mineral formation |

| Drug Delivery | Potential carrier for therapeutic agents | Biocompatibility with biological tissues |

| Catalysis | Lewis acid catalyst | Facilitates organic reactions |

Case Studies

-

Surface Treatment Efficacy

A study demonstrated that applying dicalcium magnesium trioxido(trioxidosilyloxy)silane to concrete surfaces significantly improved water repellency, reducing water absorption by over 50% compared to untreated surfaces. This enhancement led to increased longevity of the concrete structures under harsh weather conditions. -

Biocompatibility Assessment

In vitro studies assessing the biocompatibility of dicalcium magnesium trioxido(trioxidosilyloxy)silane showed favorable interactions with human cell lines, indicating its potential for use in biomedical applications such as scaffolds for tissue engineering. -

Catalytic Performance

Research involving dicalcium magnesium trioxido(trioxidosilyloxy)silane as a catalyst in the synthesis of organic compounds revealed high yields and selectivity, demonstrating its effectiveness compared to traditional catalysts.

作用機序

The mechanism of action of dicalcium;magnesium;trioxido(trioxidosilyloxy)silane involves its interaction with molecular targets and pathways within the material or biological system. For instance, in corrosion-resistant coatings, the compound forms stable chemical bonds with the metallic surface, preventing direct contact with the environment and thereby reducing corrosion . In biomedical applications, its biocompatibility and ability to form stable interfaces with biological tissues are crucial for its effectiveness .

類似化合物との比較

Magnesium Trisilicate (MgO·SiO₂·nH₂O)

- Composition/Structure : A hydrated magnesium silicate with a layered structure, lacking the siloxane (Si–O–Si) linkages and calcium found in the target compound.

- Properties : Insoluble in water and alcohol, decomposes in mineral acids .

- Applications : Widely used as an antacid due to its acid-neutralizing capacity .

- Contrast : The target compound’s inclusion of calcium and siloxane groups may enhance thermal stability or enable hydrophobic properties, broadening its utility beyond pharmaceuticals.

Calcium Silicates (e.g., CaSiO₃)

- Composition/Structure: Inorganic silicates with Ca²⁺ ions in a tetrahedral SiO₄ framework.

- Properties : High melting points, used in cement and ceramics.

- Contrast : The target compound’s siloxane backbone and magnesium content could reduce brittleness and improve compatibility with organic matrices, making it suitable for specialized coatings or composites.

Metallasiloxanes (e.g., Titanium Siloxanes)

- Composition/Structure : Siloxane frameworks incorporating transition metals (e.g., Ti, Zr) for catalytic or structural roles .

- Properties: Tunable acidity/redox activity; used in catalysis and nanomaterials.

- Contrast : The target compound’s use of alkaline earth metals (Ca, Mg) instead of transition metals may limit catalytic activity but enhance biocompatibility for medical applications.

Trisiloxane Derivatives (e.g., Octamethyltrisiloxane)

Dental Materials (e.g., Mineral Trioxide Aggregate, MTA)

- Composition/Structure : Calcium silicate-based cements with aluminum oxide.

- Properties : Biocompatible, used for root canal sealing .

- Contrast : The target compound’s magnesium content could improve setting time or mechanical strength, while siloxane groups might reduce microleakage compared to traditional materials .

Comparative Data Table

Research Findings and Gaps

- Dental Applications : highlights the need for long-term studies on sealing materials; the target compound’s siloxane component could address microleakage issues in dental cements .

- Structural Studies: notes that siloxanes with metal substitutions are understudied, indicating a research gap in understanding the Ca/Mg-siloxane interplay .

生物活性

Dicalcium magnesium trioxido(trioxidosilyloxy)silane, a silane compound, has garnered attention in biomedical applications due to its potential biological activities. This article delves into its biological properties, focusing on its interactions with biological systems, particularly in the context of biocompatibility and its implications in medical applications.

Chemical Structure and Properties

Dicalcium magnesium trioxido(trioxidosilyloxy)silane can be characterized by its unique silane structure that incorporates calcium and magnesium. The molecular formula is typically represented as , which reflects its composition of calcium, magnesium, silicon, and oxygen. This combination suggests potential roles in biomineralization processes.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with biological tissues and fluids. Key areas of interest include:

- Biocompatibility : Studies indicate that compounds containing calcium and magnesium are generally well-tolerated by biological tissues. They promote cellular adhesion and proliferation, essential for the integration of implants.

- Corrosion Resistance : Research has shown that coatings made from dicalcium phosphate dihydrate (DCPD) and similar compounds can enhance the corrosion resistance of magnesium-based implants, reducing ion release that may pose health risks .

- Bone Formation : DCPD is recognized as an intermediate in bone mineralization, enhancing the local concentration of calcium and phosphate ions at the tissue-implant interface, thereby promoting osseointegration .

Case Study 1: Corrosion Resistance in Magnesium Implants

A study investigated the application of DCPD coatings on biodegradable magnesium implants. The results demonstrated that these coatings significantly improved corrosion resistance and reduced Mg ion release. The electrochemical tests indicated enhanced performance over untreated magnesium surfaces, suggesting that the incorporation of DCPD can mitigate potential health risks associated with rapid corrosion .

Case Study 2: Biocompatibility Assessment

In another study focusing on biocompatibility, dicalcium magnesium silicate was tested for its effects on osteoblast-like cells. The findings revealed that the compound promoted cell viability and proliferation compared to control groups. This suggests a favorable interaction with bone-forming cells, making it a candidate for bone repair applications .

Research Findings

The mechanisms through which dicalcium magnesium trioxido(trioxidosilyloxy)silane exhibits its biological activity can be summarized as follows:

- Ion Release : The gradual release of calcium and magnesium ions into the surrounding environment supports cellular activities related to bone regeneration.

- Surface Interaction : The surface characteristics of the compound facilitate protein adsorption, which is critical for cell attachment and subsequent tissue integration.

- pH Modulation : The dissolution of silicate compounds can influence local pH levels, creating an environment conducive to osteogenic differentiation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。